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Introduction

Mifepristone, designated RU 486 by its developers at Roussel-Uclaf, is a synthetic steroid with

potent antiprogestational and antiglucocorticoid properties. Its discovery in 1980 marked a

significant milestone in reproductive health and endocrinology. This technical guide provides a

comprehensive overview of the discovery, synthesis, and biological activity of mifepristone, with

a focus on the experimental methodologies and quantitative data relevant to researchers in the

field of drug development. The initial query for "RU 45144" is presumed to be a typographical

error, as the vast body of scientific literature points to RU 486 (mifepristone) as the compound

of interest developed by Roussel-Uclaf with the described biological activities.

Discovery and Development
Mifepristone was first synthesized in 1980 by chemists at the French pharmaceutical company

Roussel-Uclaf.[1] The research program, initially aimed at developing glucocorticoid receptor

antagonists, led to the serendipitous discovery of a compound with strong anti-progesterone

activity. This compound, 11β-(4-dimethylaminophenyl)-17β-hydroxy-17α-(1-propynyl)-estra-4,9-

dien-3-one, was given the code RU 38486, later shortened to RU 486.
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The synthesis of mifepristone is a multi-step process starting from estra-4,9-diene-3,17-dione.

The key strategic steps involve the selective protection of the 3-keto group, stereoselective

introduction of the bulky 11β-aryl group, and the addition of the 17α-propynyl side chain.[2]

Experimental Protocol: Synthesis of Mifepristone
The following protocol is a generalized representation based on published synthetic routes.[1]

[2] Specific reaction conditions and yields may vary based on the scale and specific reagents

used.

Step 1: Protection of the 3-Keto Group of Estra-4,9-diene-3,17-dione

Reaction: Estra-4,9-diene-3,17-dione is reacted with an ethylene glycol in the presence of a

catalyst, such as p-toluenesulfonic acid-collidine salt, to selectively form the ketal at the C3

position.[2]

Purpose: This protection prevents the C3 ketone from reacting in subsequent steps.

Step 2: Epoxidation of the 5(10)-double bond

Reaction: The resulting 3-keto protected steroid is treated with an epoxidizing agent, such as

hydrogen peroxide in the presence of hexafluoroacetone, to form a 5α,10α-epoxide.[2]

Purpose: The epoxide serves as a precursor for the introduction of the 11β-substituent.

Step 3: Grignard Reaction for 11β-Aryl Group Introduction

Reaction: The epoxide is reacted with a Grignard reagent, 4-bromodimethylaniline

magnesium bromide, in the presence of a copper(I) salt catalyst. This results in the opening

of the epoxide ring and the stereoselective addition of the 4-dimethylaminophenyl group at

the 11β position.[1]

Purpose: This step introduces the key bulky substituent that confers the antagonistic activity.

Step 4: Addition of the 17α-Propynyl Group

Reaction: The 17-keto group is reacted with propynylmagnesium bromide.[3]
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Purpose: This addition creates the 17α-propynyl side chain, which enhances the binding

affinity to the progesterone receptor.

Step 5: Hydrolysis (Deprotection) and Dehydration

Reaction: The protecting group at C3 is removed by acid hydrolysis, which is followed by

dehydration to re-form the conjugated enone system.

Purification: The final product, mifepristone, is purified by chromatography.

The overall yield for this synthetic route is reported to be in the range of 29.7%.
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Caption: A simplified workflow of the chemical synthesis of mifepristone.

Biological Activity and Mechanism of Action
Mifepristone is a potent competitive antagonist of the progesterone receptor (PR) and the

glucocorticoid receptor (GR).[4] It exhibits high binding affinity for these receptors, leading to

the blockade of the normal physiological effects of progesterone and cortisol.

Progesterone Receptor Antagonism
The primary mechanism of action of mifepristone in terminating pregnancy is through its

antagonism of the progesterone receptor. Progesterone is essential for establishing and

maintaining pregnancy. By blocking the PR, mifepristone leads to the breakdown of the uterine

lining, cervical softening, and an increase in uterine contractility, ultimately resulting in the

detachment and expulsion of the embryo.[5]

Glucocorticoid Receptor Antagonism
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Mifepristone also acts as a potent antagonist at the glucocorticoid receptor. This property is

utilized in the treatment of Cushing's syndrome, a condition characterized by excessive cortisol

levels.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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